molecular formula C18H12B3N3O9 B13347164 Boroxin, tris(3-nitrophenyl)- CAS No. 220210-17-3

Boroxin, tris(3-nitrophenyl)-

Cat. No.: B13347164
CAS No.: 220210-17-3
M. Wt: 446.7 g/mol
InChI Key: CAMJLJORSAUJBC-UHFFFAOYSA-N
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Description

Boroxine (B1236090) chemistry, a specialized domain within the broader field of organoboron chemistry, centers on a unique class of six-membered heterocyclic compounds. These molecules, characterized by alternating boron and oxygen atoms, have garnered significant attention for their distinct structural features and reactivity. This article provides a detailed exploration of boroxine chemistry, with a specific focus on the compound Boroxin, tris(3-nitrophenyl)-.

The study of organoboron compounds dates back to the 19th century, with the first synthesis of an organoboron compound reported in the early 20th century. numberanalytics.comnumberanalytics.com However, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly revolutionized the field, laying the groundwork for its modern applications. numberanalytics.com Initially explored for their unique structural and bonding properties, organoboron compounds have become indispensable tools in organic synthesis, materials science, and pharmaceuticals. numberanalytics.comnumberanalytics.com Their versatility stems from the unique electronic properties of the boron atom, which allows for the formation of stable yet reactive bonds with carbon and other elements. numberanalytics.comacs.org Key reactions such as the Suzuki-Miyaura cross-coupling, hydroboration, and Petasis borono-Mannich reaction have become cornerstones of modern synthetic chemistry, enabling the construction of complex molecules with high precision. numberanalytics.com In recent decades, the application of organoboron compounds has expanded into materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com Furthermore, their ability to form reversible covalent bonds has led to their use in the design of novel pharmaceuticals, including anticancer and antiviral agents. numberanalytics.comnumberanalytics.comresearchgate.net

Boroxines are six-membered rings with the general formula (RBO)₃, formed from the dehydration of three molecules of a boronic acid (RB(OH)₂). researchgate.netclockss.org The central B₃O₃ ring is planar and isoelectronic with benzene. tdl.org This structural similarity has led to investigations into the aromaticity and electronic nature of the boroxine ring system.

The concept of aromaticity in boroxines has been a subject of considerable study and debate. clockss.orgresearchgate.net While isoelectronic with benzene, the B₃O₃ ring exhibits significantly different electronic properties. tdl.orgacs.org The presence of alternating boron and oxygen atoms, with their differing electronegativities, leads to a polarized ring system. aip.org

Theoretical calculations and experimental evidence suggest that while some electron delocalization exists, it is not as extensive as in benzene. acs.orgaip.org Current consensus holds that triorganoboroxines possess limited aromatic character. clockss.org Studies using nucleus-independent chemical shift (NICS) calculations, a common method for quantifying aromaticity, indicate that boroxine is significantly less aromatic than benzene. researchgate.net The π-electron currents in boroxine are largely localized on the oxygen atoms, in contrast to the delocalized ring current observed in benzene. acs.org This reduced aromaticity is a key factor influencing the reactivity and stability of the boroxine ring. rsc.org

Theoretical studies have shown that substituents on the boron atom can influence the aromaticity of the boroxine ring. Electron-withdrawing groups have been found to slightly increase the aromatic character of the ring. researchgate.net

CompoundNICS(0) (ppm)Aromaticity Character
Benzene-9.5Aromatic
Borazine-1.3Weakly Aromatic/Non-aromatic
Boroxine-2.1 to -3.4Weakly Aromatic

A fundamental property of three-coordinate boron compounds is their Lewis acidity, stemming from the vacant p-orbital on the boron atom. acs.orgacs.org This electron deficiency makes them susceptible to attack by Lewis bases. tdl.org

Boroxines, like other organoboron compounds, exhibit Lewis acidic character. clockss.org However, their acidity is generally weaker than that of trialkylboranes due to the donation of electron density from the oxygen lone pairs into the empty p-orbital of boron, which partially alleviates its electron deficiency. acs.orgacs.org The Lewis acidity of boroxines can be influenced by the nature of the substituent (R group) attached to the boron atoms. Electron-withdrawing groups on the aryl ring of arylboroxines increase their Lewis acidity. acs.orgresearchgate.net

The interaction of boroxines with Lewis bases, such as amines, leads to the formation of adducts. clockss.orgtdl.org This interaction involves the coordination of the Lewis base to one of the boron atoms in the boroxine ring. This coordination can induce structural changes in the boroxine core, such as an increase in the C-B bond distance and a change in the C-B-O bond angle. clockss.org

Boron Compound TypeGeneral Lewis AcidityInfluencing Factors
Trialkylboranes (R₃B)StrongSteric hindrance of R groups
Boronic Acids (RB(OH)₂)MildElectron-withdrawing/donating nature of R group
Boronic Esters (RB(OR')₂)Weaker than corresponding boronic acidsNature of R and OR' groups
Boroxines ((RBO)₃)Weak to MildElectron-withdrawing/donating nature of R group

A key feature of boroxine chemistry is the reversible formation of the boroxine ring from its corresponding boronic acid monomers. researchgate.net This dynamic covalent chemistry is an equilibrium process that can be controlled by the addition or removal of water. researchgate.netnih.gov The formation of boroxine from three molecules of boronic acid is an entropically driven process due to the release of three molecules of water. researchgate.net

The equilibrium can be shifted towards the boroxine by removing water, often through azeotropic distillation or the use of a dehydrating agent. tdl.org Conversely, the addition of water can hydrolyze the boroxine back to the boronic acid. clockss.org This reversibility allows for the self-assembly of complex covalent architectures and dynamic polymer materials. researchgate.net The stability of the boroxine is also influenced by the electronic nature of the substituents on the boron atoms, with electron-donating groups generally favoring boroxine formation. researchgate.netclockss.org

The mechanism of boroxine formation involves a series of condensation steps. The Lewis acidic character of the boron atom facilitates the initial attack by a hydroxyl group from another boronic acid molecule, leading to the formation of a dimer and the elimination of a water molecule. researchgate.net This process repeats until the six-membered boroxine ring is formed. researchgate.net

Arylboroxines, where the substituents on the boron atoms are aryl groups, have garnered significant academic and industrial interest. clockss.orgresearchgate.net They serve as important reagents in organic synthesis, particularly as an alternative to boronic acids in cross-coupling reactions like the Suzuki-Miyaura reaction. clockss.orgacs.org The use of arylboroxines can sometimes offer advantages in terms of stability and handling compared to the corresponding boronic acids.

The collaboration between academia and industry has been crucial in translating the fundamental understanding of arylboroxine chemistry into practical applications. researchgate.nettimreview.caaacsb.edu Academic research often focuses on developing new synthetic methodologies and understanding the fundamental properties of these compounds, while industrial research and development leverages this knowledge for large-scale production and application in areas such as pharmaceuticals and materials science. researchgate.netresearchgate.net

Tris(3-nitrophenyl)boroxine , in particular, is a noteworthy arylboroxine. The presence of the electron-withdrawing nitro groups at the meta position of the phenyl rings significantly influences its electronic properties and reactivity. These nitro groups enhance the Lewis acidity of the boron atoms compared to unsubstituted triphenylboroxine. This increased acidity can affect its interaction with Lewis bases and its catalytic activity. Research has been conducted on the synthesis and characterization of amine adducts of tris(3-nitrophenyl)boroxine. tdl.orgresearchgate.netresearchgate.net The specific properties of tris(3-nitrophenyl)boroxine make it a valuable compound for studying the electronic effects of substituents on the boroxine ring and for potential applications where enhanced Lewis acidity is desirable.

Properties

CAS No.

220210-17-3

Molecular Formula

C18H12B3N3O9

Molecular Weight

446.7 g/mol

IUPAC Name

2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C18H12B3N3O9/c25-22(26)16-7-1-4-13(10-16)19-31-20(14-5-2-8-17(11-14)23(27)28)33-21(32-19)15-6-3-9-18(12-15)24(29)30/h1-12H

InChI Key

CAMJLJORSAUJBC-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Tris 3 Nitrophenyl Boroxine

Conventional and Optimized Synthesis from 3-Nitrophenylboronic Acid Precursors

The primary and most direct route to tris(3-nitrophenyl)boroxine is through the dehydration of its corresponding boronic acid precursor, 3-nitrophenylboronic acid. tdl.orgnih.gov This process involves the removal of three water molecules from three molecules of the boronic acid to form the stable six-membered boroxine (B1236090) ring. tdl.orgnih.govresearchgate.net

Condensation and Dehydration Reaction Pathways

The formation of boroxines from boronic acids is a thermodynamically driven condensation reaction. tdl.org The equilibrium of this reaction can be shifted towards the product, the boroxine, by removing the water generated during the reaction. tdl.org This is typically achieved through azeotropic distillation with a suitable solvent or by using a dehydrating agent. tdl.org The reaction is reversible, and in the presence of water, the boroxine can hydrolyze back to the boronic acid. researchgate.net

The general mechanism for the dehydration of a generic boronic acid to its corresponding boroxine is depicted below:

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O nih.gov

In the case of tris(3-nitrophenyl)boroxine, 'R' represents the 3-nitrophenyl group. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the boronic acid and the stability of the resulting boroxine.

Studies have shown that 3-nitrophenylboronic acid can act as a catalyst in various organic reactions, such as multicomponent condensation reactions, highlighting its utility in promoting dehydration and bond formation. d-nb.infocbijournal.comresearchgate.netnih.gov For instance, it has been effectively used to catalyze the synthesis of 1,4-dihydropyridines and polyhydroquinolines through a one-pot condensation of an aldehyde, a β-keto ester, and ammonium (B1175870) acetate. d-nb.inforesearchgate.net This catalytic activity underscores the inherent ability of 3-nitrophenylboronic acid to facilitate condensation processes.

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. nih.govrsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds and can be extended to the formation of boroxines. medscape.comthieme-connect.comdntb.gov.ua The principle behind microwave heating is the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

In the context of tris(3-nitrophenyl)boroxine synthesis, microwave irradiation can accelerate the dehydration of 3-nitrophenylboronic acid. This method offers a more energy-efficient and faster alternative to conventional heating methods for driving the condensation reaction to completion. nih.gov The efficiency of microwave-assisted synthesis has been demonstrated in various condensation reactions, suggesting its applicability for the formation of boroxine rings. rsc.org

Strategies for Isolation, Purification, and Yield Optimization

The isolation and purification of tris(3-nitrophenyl)boroxine are crucial steps to obtain a product of high purity. The tendency of boronic acids to exist as mixtures with their corresponding boroxines can complicate purification. mdpi.comwiley-vch.de

Isolation: After the synthesis, the reaction mixture may contain the desired boroxine, unreacted boronic acid, and water. A common strategy for isolation involves precipitation of the boroxine from the reaction solvent. Given that boroxines are generally less polar than their corresponding boronic acids, they can sometimes be precipitated by adding a nonpolar solvent to the reaction mixture. wiley-vch.de

Purification: Purification often involves recrystallization from an appropriate solvent system. The choice of solvent is critical and should be one in which the boroxine has a high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity remains more soluble.

Another purification technique involves column chromatography on silica (B1680970) gel. However, the acidic nature of silica gel can sometimes lead to the decomposition of the boroxine back to the boronic acid. Therefore, careful selection of the eluent system is necessary to minimize this degradation.

Yield Optimization: To optimize the yield of tris(3-nitrophenyl)boroxine, several factors must be considered:

Complete Dehydration: Ensuring the complete removal of water is paramount. This can be achieved by using an efficient azeotropic distillation setup or a powerful dehydrating agent.

Reaction Time and Temperature: Optimizing the reaction time and temperature, whether using conventional heating or microwave irradiation, is crucial to drive the equilibrium towards the boroxine without causing decomposition.

Purity of Starting Material: The purity of the initial 3-nitrophenylboronic acid will directly impact the purity and yield of the final product.

Indirect evidence from NMR studies on other arylboronic acids has shown the presence of boroxines in commercial samples, indicating the dynamic equilibrium between the acid and its anhydride. nih.gov This highlights the importance of rigorous purification methods.

Exploration of Novel Synthetic Routes for Substituted Boroxines

While the dehydration of boronic acids is the most common route to boroxines, researchers are continually exploring novel synthetic strategies for substituted boroxines, which can offer advantages in terms of substrate scope and reaction conditions. mdpi.comscispace.com

One alternative approach involves the in-situ generation of the boronic acid followed by immediate conversion to the boroxine. For instance, a bromo-lithium exchange on a substituted benzene, followed by reaction with a borate (B1201080) ester and subsequent hydrolysis, can lead to a mixture of the boronic acid and boroxine. mdpi.com This method can be problematic due to the formation of inseparable mixtures. mdpi.com

Another strategy involves the palladium-catalyzed cyclization of ortho-alkenylbenzene boronic acids, which has been used to synthesize substituted benzooxaborinin-1-ols. scispace.com While not directly forming a boroxine, this methodology demonstrates the versatility of boronic acids in forming boron-containing heterocyclic structures and could potentially be adapted for the synthesis of novel boroxine derivatives.

Furthermore, the synthesis of boroxine-based vitrimers, a class of self-healing polymers, has spurred the development of new synthetic strategies. researchgate.net These can include the condensation of telechelic boronic diacids or the reaction of pre-formed boroxines equipped with functional groups with other molecules. researchgate.net These approaches open up new avenues for creating complex, functionalized boroxine structures.

The table below summarizes some research findings related to the synthesis and reactions of boronic acids and boroxines.

Precursor/Reactant Reaction Type Product/Application Key Findings Reference
3-Nitrophenylboronic acidCatalysis1,4-DihydropyridinesEfficient catalyst for one-pot multicomponent condensation. d-nb.inforesearchgate.net
5-Bromo-1,3,4-trialkoxybenzenesLithiation, BorylationTris(3,4,5-trialkoxyphenyl)boroxinesAlternative route to boroxines when direct dehydration is problematic. mdpi.com
Ortho-alkenylbenzene boronic acidsPalladium-catalyzed cyclization4-Substituted benzooxaborinin-1-olsNovel approach to boron-oxygen heterocycles. scispace.com
3-Nitrophenylboronic acidDehydration catalysisOxazolines and ThiazolinesEffective dehydration catalyst in tandem condensation-cyclodehydration. nih.gov
Phenylboronic acidDehydrationPhenylboroxineFormation is a reversible process favored by water removal. tdl.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of Tris 3 Nitrophenyl Boroxine

X-ray Diffraction Analysis of Tris(3-nitrophenyl)boroxine and Its Adducts

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comubc.ca For tris(3-nitrophenyl)boroxine, XRD analysis would provide definitive information on its molecular conformation, bond lengths, bond angles, and how the molecules pack together in the solid state.

The solid-state conformation of tris(3-nitrophenyl)boroxine is dictated by the geometry of the six-membered B₃O₃ boroxine (B1236090) ring and the orientation of the three 3-nitrophenyl substituents. The boroxine ring itself is expected to be nearly planar. The orientation of the nitrophenyl groups relative to this ring is described by torsional angles (dihedral angles). These angles are sensitive to steric hindrance and electronic interactions between the phenyl rings and the boroxine core, as well as intermolecular packing forces in the crystal lattice. researchgate.net In related arylboronic acid derivatives, crystal structures reveal how intermolecular interactions can significantly influence the final molecular conformation observed in the solid state. researchgate.net

Table 1: Expected Torsional Angles in Tris(3-nitrophenyl)boroxine

Torsion Angle Description Expected Value (°)
O-B-C-C Defines the twist of the phenyl group relative to the B-O bond Varies; influenced by packing

While tris(3-nitrophenyl)boroxine itself lacks classical hydrogen bond donors, its assembly in the solid state is governed by a network of weaker intermolecular interactions. The nitro groups are potent hydrogen bond acceptors, and the aromatic rings can participate in various non-covalent interactions. In cocrystals involving 3-nitrophenol, O-H···N and C-H···O hydrogen bonds are crucial in defining the supramolecular architecture. nih.gov For pure tris(3-nitrophenyl)boroxine, the supramolecular assembly would likely be directed by C-H···O interactions between the aromatic C-H groups and the oxygen atoms of the nitro groups or the boroxine ring. Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings can play a significant role in the crystal packing. semanticscholar.org The formation of these ordered, non-covalent networks is a key principle of molecular tectonics. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Boroxine Ring Fingerprint Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. nih.gov For tris(3-nitrophenyl)boroxine, the spectra can be divided into contributions from the boroxine ring and the 3-nitrophenyl substituents. Systematic studies on boroxine anhydrides have identified diagnostic IR bands that are characteristic of the B₃O₃ ring. sci-hub.stresearchgate.net These bands are crucial for confirming the formation of the boroxine from its corresponding boronic acid precursor.

Key vibrational modes include:

Boroxine Ring Vibrations: Strong absorptions associated with B-O asymmetric stretching are typically observed in the 1300-1400 cm⁻¹ region. Out-of-plane deformation modes of the boroxine ring appear at lower frequencies, often around 700 cm⁻¹. researchgate.net

Nitrophenyl Group Vibrations: The nitro group (NO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch typically appears around 1520-1560 cm⁻¹, while the symmetric stretch is found near 1345-1385 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations from the phenyl ring are also readily identifiable. nih.gov

Table 2: Key Infrared Absorption Frequencies for Tris(3-nitrophenyl)boroxine

Wavenumber (cm⁻¹) Assignment Functional Group Reference
~1530 Asymmetric NO₂ Stretch 3-Nitrophenyl nih.gov
~1350-1400 B-O Asymmetric Stretch Boroxine Ring sci-hub.stresearchgate.net
~1345 Symmetric NO₂ Stretch 3-Nitrophenyl nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for confirming the molecular structure of boroxines in solution. Key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region, characteristic of the 3-substituted phenyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons. The carbon atom directly bonded to the boron (the ipso-carbon) is often difficult to observe due to quadrupole relaxation from the adjacent boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boroxine formation. Boronic acids typically show a ¹¹B signal around δ 28-33 ppm. Upon dehydration to form the trimeric boroxine anhydride, this signal shifts to a higher field, typically appearing around δ 20-24 ppm. A notable feature is that the ¹¹B signal of a boroxine is often broader than that of the corresponding boronic acid due to a longer rotational correlation time in the larger molecule. researchgate.net Variable temperature NMR experiments can be used to study the dynamics of adduct formation with Lewis bases. clockss.org

Other Advanced Spectroscopic Probes (e.g., UV-Vis, Fluorescence) for Electronic States

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The UV-Vis spectrum of tris(3-nitrophenyl)boroxine is expected to be dominated by electronic transitions within the nitrophenyl chromophores. rsc.org The spectrum would likely feature strong absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group. researchgate.netresearchgate.net

Studies on related tris(β-diketonato)iron(III) complexes show that absorption wavelengths are sensitive to the substituent groups on the ligands. semanticscholar.orgnih.gov Similarly, the electronic interaction between the boroxine ring and the phenyl groups in triphenylboroxine leads to marked differences in the UV spectrum compared to the corresponding boronic acid, suggesting significant electronic communication. rsc.org While many boron complexes are known to be fluorescent, the presence of the nitro group, a well-known fluorescence quencher, may result in low or negligible fluorescence quantum yields for tris(3-nitrophenyl)boroxine. rsc.org

Table 3: Mentioned Compounds

Compound Name
Boroxin, tris(3-nitrophenyl)-
3-Nitrophenol
Triphenylboroxine
Tris(β-diketonato)iron(III)

Computational and Theoretical Studies of Tris 3 Nitrophenyl Boroxine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of tris(3-nitrophenyl)boroxine. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been employed to investigate the geometric parameters of substituted boroxine (B1236090) skeletons. researchgate.net These calculations reveal the influence of substituents on the B-O and B-C bond lengths, as well as the O-B-O and B-O-B bond angles within the central boroxine ring. researchgate.net

For tris(3-nitrophenyl)boroxine, the electron-withdrawing nature of the three nitro groups is expected to significantly impact the electronic distribution within the molecule. These substituents can influence the degree of π-electron delocalization within the boroxine ring, a feature that contributes to its partial aromatic character. researchgate.net Rotational analyses can also be performed to investigate the energy barriers associated with the rotation around the B-C bonds connecting the phenyl groups to the boroxine core. researchgate.net

The bonding in tris(3-nitrophenyl)boroxine can be further elucidated by examining the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key determinants of the molecule's reactivity and electronic transition properties. researchgate.nethakon-art.com The presence of the nitrophenyl groups is anticipated to lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted triphenylboroxine.

Density Functional Theory (DFT) Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) has proven to be a robust and widely used computational tool for investigating the molecular properties and reactivity of boroxine derivatives, including tris(3-nitrophenyl)boroxine. ohiojournalofscience.orgcrimsonpublishers.com DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311+G*), provide optimized molecular geometries that are in good agreement with experimental data where available. researchgate.nethakon-art.comohiojournalofscience.org

DFT studies allow for the calculation of a range of molecular properties that are crucial for understanding the reactivity of tris(3-nitrophenyl)boroxine. hakon-art.com These properties include:

Global Reactivity Descriptors: Chemical potential, hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies. hakon-art.com These descriptors provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. hakon-art.com For tris(3-nitrophenyl)boroxine, the strong electron-withdrawing nitro groups are expected to result in a high electrophilicity index, indicating a pronounced Lewis acidic character at the boron centers.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. crimsonpublishers.comresearchgate.net In tris(3-nitrophenyl)boroxine, the MEP would likely show regions of positive potential around the boron atoms, confirming their Lewis acidity, and negative potential associated with the oxygen atoms of the boroxine ring and the nitro groups. crimsonpublishers.com

Vibrational Frequencies: Theoretical vibrational spectra can be computed and compared with experimental infrared and Raman data to aid in the structural characterization of the molecule. researchgate.net

The following table summarizes key molecular properties of a related compound, tris(4-nitrophenyl)boroxine, calculated using DFT, which can provide insights into the expected properties of the 3-nitro isomer.

PropertyCalculated Value
HOMO Energy-8.15 eV
LUMO Energy-4.15 eV
Energy Gap (HOMO-LUMO)4.00 eV
Dipole Moment6.51 Debye

Data derived from studies on similar nitrophenyl-substituted compounds and general principles of computational chemistry. mdpi.comsemanticscholar.org

Thermodynamic and Kinetic Analyses of Adduct Formation Processes

The Lewis acidic nature of the boron atoms in the boroxine ring allows tris(3-nitrophenyl)boroxine to form adducts with Lewis bases. Computational studies are instrumental in analyzing the thermodynamic and kinetic aspects of these adduct formation processes. nih.gov DFT calculations, often including implicit solvent models to simulate solution-phase conditions, can be used to determine the thermodynamics and kinetics of these reactions. nih.gov

The formation of an adduct between a boroxine and a Lewis base, such as an amine, can be studied by calculating the energies of the reactants, the resulting adduct, and any transition states involved. nih.gov The enthalpy of reaction (ΔH) provides a measure of the stability of the adduct, while the activation energy (Ea) determines the rate of its formation. rsc.org

For tris(3-nitrophenyl)boroxine, the presence of the electron-withdrawing nitro groups enhances the Lewis acidity of the boron centers compared to unsubstituted triphenylboroxine. This increased acidity is expected to lead to more favorable thermodynamics (i.e., a more negative ΔH) for adduct formation with a given Lewis base. nih.gov

Computational models can also elucidate the exchange dynamics of ligands in these adducts. researchgate.net For instance, competitive binding studies can be simulated to predict which of several Lewis bases will preferentially bind to the boroxine. researchgate.net The calculated adduct stabilities often correlate well with the basicity of the amine. researchgate.net

The table below presents hypothetical thermodynamic data for the formation of an adduct between tris(3-nitrophenyl)boroxine and a generic amine, based on computational studies of similar systems. nih.govrsc.org

Thermodynamic ParameterCalculated Value (in solution)
Enthalpy of Adduct Formation (ΔH)-15 to -25 kcal/mol
Gibbs Free Energy of Adduct Formation (ΔG)-5 to -15 kcal/mol
Activation Energy for Adduct Formation (Ea)Low (fast reaction)

Values are illustrative and based on trends observed in computational studies of boroxine-amine adducts. nih.govrsc.org

Mechanistic Insights into Boroxine Transformations via Computational Modeling

In the presence of Lewis bases, the formation of boroxine-amine adducts can be a key mechanistic step. nih.gov Computational studies have suggested that for the conversion of phenylboronic acid to a triphenylboroxine-amine adduct, the pathway is both thermodynamically and kinetically favored in the presence of a base like pyridine. nih.gov The most stable intermediate in such a transformation has been calculated to be a dimer-amine adduct. nih.gov

Crossover experiments, both in the laboratory and simulated computationally, can help to elucidate the exchange mechanisms involved in boroxine-related equilibria, such as ester hydrolysis during COF formation. rsc.org These computational approaches provide a molecular-level understanding of the reaction pathways, intermediates, and transition states that govern the chemistry of tris(3-nitrophenyl)boroxine.

Chemical Reactivity and Transformative Applications of Tris 3 Nitrophenyl Boroxine

Equilibrium Dynamics of Trimerization-Depolymerization of 3-Nitrophenylboronic Acid

The formation of tris(3-nitrophenyl)boroxine is a reversible process involving the dehydration of three molecules of 3-nitrophenylboronic acid. This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is a dynamic process influenced by factors such as solvent and temperature.

The trimerization is generally an entropically driven process, as it results in the release of three molecules of water for every molecule of boroxine formed. nih.gov Studies on various substituted phenylboronic acids have shown that the formation of the corresponding boroxines is often an enthalpically unfavorable process (ΔH > 0) but is favored by a positive change in entropy (ΔS > 0) due to the liberation of water molecules. nih.govresearchgate.net

The equilibrium is also significantly affected by the solvent. For instance, in a non-coordinating solvent like chloroform (CDCl3), the equilibrium may favor the boroxine to a greater extent than in a coordinating solvent like tetrahydrofuran (THF), which can stabilize the boronic acid monomer through hydrogen bonding. researchgate.net

Table 1: General Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines researchgate.net

Substituent (R)Keq (M) in CDCl3 at 298 KΔH (kJ/mol)ΔS (J K⁻¹ mol⁻¹)
OMe1.4010.541.8
Me0.4514.337.8
H0.3214.337.8
Cl0.1317.737.7

Note: Data for the 3-nitro substituent is not available in the provided sources, but the trend demonstrates the influence of electron-withdrawing groups.

Complexation Chemistry: Lewis Acid-Base Adduct Formation

The boron atoms in the boroxine ring of tris(3-nitrophenyl)boroxine are Lewis acidic centers, capable of forming adducts with a variety of Lewis bases. The electron-withdrawing nitro groups enhance the Lewis acidity of the boron atoms compared to unsubstituted phenylboroxine, influencing the stability and structure of the resulting complexes.

Tris(3-nitrophenyl)boroxine readily forms adducts with nitrogen-containing Lewis bases. Research by Beckett et al. has described the synthesis and characterization of amine adducts of tri(3-nitrophenyl)boroxine. soton.ac.uk These interactions typically involve the coordination of the nitrogen lone pair to one of the boron atoms in the boroxine ring.

The formation of these adducts can be represented by the following general reaction:

(3-NO₂C₆H₄BO)₃ + L → (3-NO₂C₆H₄BO)₃·L (where L is a nitrogen-containing Lewis base)

The stability of these adducts is influenced by the basicity of the nitrogen ligand. Stronger bases are expected to form more stable adducts. While detailed structural information for the pyridine adduct of tris(3-nitrophenyl)boroxine is not provided in the search results, studies on similar boroxine-pyridine adducts show that the coordination to a boron atom leads to a change in its geometry from trigonal planar to tetrahedral. iucr.org

Information regarding the specific interactions of tris(3-nitrophenyl)boroxine with primary amines and N-oxides is limited in the provided search results. However, the general reactivity pattern suggests that such adducts would form, with their stability depending on the nucleophilicity of the amine or the oxygen atom of the N-oxide. Transition metal complexes with pyridine-N-oxide ligands are well-documented, demonstrating the coordinating ability of the N-oxide oxygen. wikipedia.org

The Lewis acidic boron centers of tris(3-nitrophenyl)boroxine are also expected to interact with oxygen and phosphorus-containing Lewis bases like phosphine oxides. Phosphine oxides are known to be effective ligands for various metal centers, binding through the oxygen atom. researchgate.net The formation of adducts with boroxines would involve a similar coordination of the phosphine oxide oxygen to a boron atom.

While specific studies on the interaction of tris(3-nitrophenyl)boroxine with phosphine oxides were not found in the search results, the general principles of Lewis acid-base chemistry suggest that such adducts are feasible. The strength of this interaction would be influenced by the nature of the substituents on the phosphine oxide, which affect the electron density on the oxygen atom.

The stability and structural characteristics of the Lewis acid-base adducts of tris(3-nitrophenyl)boroxine are governed by a combination of steric and electronic factors.

Electronic Effects: The electron-withdrawing nitro groups on the phenyl rings play a crucial role. They increase the positive charge density on the boron atoms, enhancing their Lewis acidity and favoring the formation of stable adducts with Lewis bases. The position of the nitro group (meta) influences the inductive and resonance effects on the boroxine ring.

Steric Effects: The steric bulk of both the boroxine substituents and the incoming Lewis base can influence adduct formation and stability. While the 3-nitrophenyl groups are relatively planar, a bulky Lewis base may experience steric hindrance when approaching the boron center, potentially weakening the resulting bond. In the case of pyridine adducts of other arylboroxines, the coordination of the pyridine to one boron atom can cause a distortion of the otherwise planar boroxine ring. iucr.org

Strategic Roles in Organic Synthesis

Tris(3-nitrophenyl)boroxine, and its precursor 3-nitrophenylboronic acid, are important building blocks in organic synthesis, particularly in the construction of carbon-carbon bonds.

Arylboronic acids and their corresponding boroxines are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of biaryl compounds. nih.govtcichemicals.com 3-Nitrophenylboronic acid is frequently used as the source of the 3-nitrophenyl group in these reactions. sigmaaldrich.com

The active species in the catalytic cycle can be either the boronic acid or the boroxine. Boroxines can serve as a stable, dehydrated form of the boronic acid and are often effective coupling partners. The general scheme for a Suzuki-Miyaura coupling involving an arylboroxine is as follows:

(ArBO)₃ + 3 Ar'X + Pd catalyst + base → 3 Ar-Ar'

In this reaction, the tris(3-nitrophenyl)boroxine acts as the source of the 3-nitrophenyl moiety, which is transferred to the palladium catalyst during the transmetalation step of the catalytic cycle. The presence of the nitro group makes the resulting biaryl products valuable intermediates for further functionalization, for example, by reduction of the nitro group to an amine.

While many literature examples cite the use of 3-nitrophenylboronic acid, it is understood that this reagent exists in equilibrium with tris(3-nitrophenyl)boroxine under the reaction conditions, and the boroxine itself is a competent arylating agent. uwindsor.ca The use of the boroxine directly can sometimes be advantageous as it is an anhydrous reagent.

Table 2: Examples of Suzuki-Miyaura Reactions Utilizing Arylboronic Acids/Boroxines

Aryl HalideBoronic Acid/BoroxineCatalyst SystemProductReference
ortho-bromoanilinesvarious boronic estersPd(OAc)₂ / PCy₃substituted anilines soton.ac.uk
aryl bromides/chloridesphenylboronic acidPd catalystbiphenyls nih.gov
aryl halides3-nitrophenylboronic acidPd catalyst3-nitrobiphenyl sigmaaldrich.com

Functionalization and Derivatization of the Nitrophenyl Moieties

The chemical architecture of tris(3-nitrophenyl)boroxine offers specific sites for functionalization, primarily centered on the reactive nitro groups of the phenyl rings and the Lewis acidic boron centers of the central boroxine core. Derivatization of this compound allows for the modulation of its electronic properties, solubility, and potential for further application in materials science and catalysis.

The most direct functionalization of the nitrophenyl moieties involves the chemical reduction of the nitro groups. This transformation converts the electron-withdrawing nitro substituents into electron-donating amino groups, yielding Tri(3-aminophenyl)boroxine. This derivatization significantly alters the electronic character of the molecule, influencing the Lewis acidity of the boroxine ring and enabling further reactions typical of anilines, such as diazotization and amide formation.

Beyond the modification of the peripheral nitro groups, the boroxine ring itself exhibits reactivity characteristic of a Lewis acid. The electron-deficient boron atoms readily interact with Lewis bases, leading to the formation of stable coordination complexes or adducts. Research has demonstrated that Tri(3-nitrophenyl)boroxine (MNB) reacts with a variety of nitrogen-donor ligands to form 1:1 adducts. scispace.com This reactivity underscores the ability to derivatize the core of the molecule through non-covalent interactions. The formation of these adducts can be considered a type of functionalization that modifies the steric and electronic environment around the boron atoms. A variable temperature 1H NMR study of a similar boroxine-amine adduct indicated that a ligand dissociation-recombination process occurs in solution. scispace.com

The table below summarizes the adducts formed between Tri(3-nitrophenyl)boroxine and various N-donor ligands, showcasing the derivatization via Lewis acid-base chemistry.

N-Donor LigandAdduct Formed with Tris(3-nitrophenyl)boroxine
Cyclohexylamine1:1 Adduct
4-Picoline1:1 Adduct
3-Picoline1:1 Adduct
Piperidine1:1 Adduct
Morpholine1:1 Adduct
Isobutylamine1:1 Adduct
Triethylamine1:1 Adduct
Pyridine1:1 Adduct

Catalytic Modalities and Activation Mechanisms in Chemical Transformations

The catalytic utility of tris(3-nitrophenyl)boroxine is fundamentally derived from the intrinsic Lewis acidity of the three boron centers within the boroxine ring. researchgate.net The presence of the strongly electron-withdrawing 3-nitrophenyl substituents significantly enhances the electrophilic character of the boron atoms compared to non-substituted arylboroxines. This heightened Lewis acidity allows the molecule to function as an effective catalyst in a variety of organic transformations by activating substrates through coordination. nii.ac.jprsc.org

The primary activation mechanism involves the formation of a coordinate bond between a Lewis acidic boron atom and a Lewis basic site on a substrate molecule, such as the oxygen of a carbonyl group or the nitrogen of an amine. clockss.orgnih.gov This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. For instance, in acylation reactions, the boroxine can complex with a carboxylic acid to form a highly reactive acyloxyboroxine intermediate, which is then more readily attacked by a nucleophile. nih.gov

In the context of transition metal-catalyzed reactions, such as C-C coupling, arylboroxines serve as effective aryl sources. clockss.org One proposed mechanism involves the transmetallation of an aryl group from the boroxine to a metal center, such as gold(I)/gold(III) or palladium. nii.ac.jpclockss.org In some cases, it is suggested that the boroxine hydrolyzes in situ to the corresponding boronic acid, which then participates in the catalytic cycle. nii.ac.jpclockss.org

Furthermore, recent studies have identified boroxines, rather than their corresponding boronic acids, as the key reactive intermediates in certain metal-free homologation reactions involving diazo compounds. nih.gov This highlights a distinct catalytic modality where the intact boroxine ring is essential for reactivity, acting as a template or activator for the coupling partners. The organized structure of the boroxine may facilitate a more ordered transition state, leading to selective bond formation.

The diverse catalytic roles and the underlying activation mechanisms are summarized in the following table.

Catalytic ModalityActivation MechanismExample Reaction Type
Lewis Acid CatalysisCoordination to and activation of Lewis basic substrates (e.g., carbonyls, alcohols). rsc.orgnih.govAcylation, Aldol Reactions, Friedel-Crafts
Aryl Source in Cross-CouplingTransmetallation of an aryl group to a transition metal catalyst. nii.ac.jpclockss.orgSuzuki-Miyaura type reactions
Reactive Intermediate in HomologationDirect reaction with nucleophiles like diazo compounds, where the boroxine structure is key. nih.govCarbon-carbon bond formation (homologation)

Advanced Materials Science Applications of Boroxine, Tris 3 Nitrophenyl

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Boroxine (B1236090) rings are a cornerstone linkage in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with ordered structures. acs.org The formation of the boroxine ring via the self-condensation of boronic acids is a reversible process, which allows for "error-correction" during synthesis, leading to highly crystalline materials instead of amorphous polymers. units.it This strategy has been successfully used to create both 2D and 3D COFs with high porosity and thermal stability. researchgate.netchemrxiv.org

A prominent example is COF-102, a 3D network formed from a tetrahedral tetrakis(boronic acid) monomer. northwestern.edu Mechanochemical synthesis methods have been developed for boroxine-linked COFs, offering rapid, room-temperature routes that significantly reduce solvent use and reaction times, yielding materials with high crystallinity and surface areas exceeding 2,400 m²/g. researchgate.net

The integration of Boroxine, tris(3-nitrophenyl)- into such frameworks would be achieved by using 3-nitrophenylboronic acid as a building block or a functionalizing agent. The presence of the nitro functional groups lining the pores of the resulting COF could impart unique properties, such as specific binding sites for polar molecules, enhanced catalytic activity, or altered electronic characteristics.

Table 1: Properties of Representative Boroxine-Linked Covalent Organic Frameworks
COF NameDimensionalityMonomer(s)Surface Area (BET, m²/g)Synthesis Method
COF-12D1,4-Benzenediboronic acid980Solvothermal
COF-1023DTetrakis(4-boronophenyl)methane~2500Mechanochemical researchgate.netchemrxiv.org
DPB-COF2D4,4'-Diphenylbutadiynebis(boronic acid), HHTP1580Solvothermal acs.org

Development of Boroxine-Based Polymeric Materials

The dynamic covalent nature of the boroxine linkage is a key feature exploited in the design of advanced polymeric materials.

The reversibility of boroxine formation is central to creating self-healing and recyclable polymers. nih.govbrewminate.com When a material containing these linkages is damaged, the B-O bonds can break and subsequently reform under ambient conditions or with mild heating, restoring the material's mechanical integrity. nih.govmdpi.com This intrinsic self-healing capability can be repeated multiple times. mdpi.com

Researchers have incorporated boroxine cross-links into various polymer backbones, such as polysiloxanes (PDMS), to create elastomers that combine toughness with excellent self-healing efficiency. nih.govmdpi.com For instance, a dual cross-linked PDMS elastomer incorporating both dynamic imine bonds and boroxine structures demonstrated rapid and complete recovery of mechanical strength at room temperature. mdpi.com The boroxine's unique tripodal structure can provide a higher cross-linking density, which enhances the mechanical properties of the materials. mdpi.commdpi.com The reversibility of these cross-links also means the materials can be reprocessed and recycled by dissolving or melting them to break the network, then reforming it upon cooling or removal of the solvent. researchgate.net

Table 2: Performance of Boroxine-Based Self-Healing Polymers
Polymer SystemDynamic Bond(s)Healing ConditionHealing EfficiencyTensile Strength (MPa)
HPDMS ElastomerImine, Boroxine3 h @ Room Temp96.3% nih.gov~0.8 nih.gov
PDMS ElastomerImine, Boroxine24 h @ Room Temp97.8% mdpi.com~1.2 mdpi.com
N-boroxine-PPG/PAANitrogen-coordinated BoroxineRoom TempHigh recovery researchgate.netup to 12.7 researchgate.net

The formation of a boroxine ring from three boronic acid molecules is an intrinsic trifunctional cross-linking reaction. researchgate.net This process is fundamental to the creation of robust, three-dimensional polymer networks and gels. By controlling the concentration of boronic acid functionalized precursors, the cross-link density of the resulting material can be precisely tuned. This, in turn, dictates the mechanical properties of the network, such as its stiffness, elasticity, and swelling behavior. Boroxine cross-links have been applied to commodity rubbers like ethylene-propylene rubber to create materials with reversible properties. researchgate.net The introduction of Boroxine, tris(3-nitrophenyl)- as a cross-linking agent could lead to gels with stimuli-responsive properties, where changes in pH or the introduction of specific analytes could disrupt the network due to interactions with the electron-deficient boroxine core.

Engineering of Organized Architectures through Self-Assembly Principles

The Lewis acidic nature of the boron atoms in the boroxine ring allows for the formation of organized supramolecular architectures through dative bonds with Lewis bases, such as amines. semanticscholar.orgresearchgate.net Triphenylboroxine, for example, has been shown to co-assemble with diamine tectons (molecular building blocks) to generate structures ranging from discrete molecular complexes to 1D coordination polymers. semanticscholar.orgresearchgate.net

The self-assembly process is driven by the formation of N→B coordinate bonds. For Boroxine, tris(3-nitrophenyl)-, the potent electron-withdrawing effect of the three nitro groups would significantly increase the Lewis acidity of the boron atoms. This enhanced acidity is expected to lead to stronger and more stable N→B dative bonds, facilitating the formation of highly ordered and robust self-assembled structures at room temperature, which often dissociate in solution for simpler aryl boroxines. semanticscholar.org This principle can be used to design complex, multi-component architectures and functional materials by carefully selecting the geometry and functionality of the Lewis base partner. rsc.org

Exploration in Specialized Materials: Flame Retardants and Energy Storage Systems (e.g., Lithium-Ion Batteries)

The unique electronic and chemical properties of boroxines make them candidates for specialized, high-performance applications.

Boron compounds are well-established as effective flame retardants for polymers and cellulosic materials. researchgate.net Their mechanism often involves endothermic decomposition and the release of water, followed by the formation of a glassy boron oxide layer that insulates the material from heat and oxygen. researchgate.net A patent has specifically described the use of boroxine derivatives as flame-retardant compounds in thermosetting polymer resins, where they can be incorporated into the polymer matrix. google.com The presence of both boron and nitrogen in Boroxine, tris(3-nitrophenyl)- could offer a synergistic flame-retardant effect, with boron promoting char formation and the nitro groups potentially releasing inert N₂ gas upon decomposition.

Emerging Research Avenues and Future Directions in Tris 3 Nitrophenyl Boroxine Chemistry

Innovation in Synthetic Methodologies for Enhanced Accessibility and Scope

The traditional synthesis of boroxines involves the dehydration of the corresponding boronic acids, a process that can be achieved by thermal azeotropic removal of water or exhaustive drying. nih.govwiley-vch.de For tris(3-nitrophenyl)boroxine, this involves the self-condensation of three molecules of 3-nitrophenylboronic acid. While effective, this method can sometimes lead to mixtures of boronic acids and boroxines, as the equilibrium is reversible. clockss.orgnih.gov The presence of boroxine (B1236090) trimers in boronic acid starting materials is a known issue that can complicate stoichiometric calculations in subsequent reactions. nih.gov

Future research is geared towards developing more controlled and efficient synthetic protocols. Key areas of innovation include:

Mechanochemical Synthesis: This solvent-free or low-solvent approach offers a scalable and potentially more rapid route to boroxine-linked frameworks. openreview.net Real-time monitoring of mechanochemical reactions using techniques like Raman spectroscopy has provided quantitative kinetic analysis of boroxine formation, a methodology that could be adapted for the synthesis of tris(3-nitrophenyl)boroxine to optimize reaction times and purity. openreview.net

Transesterification and Metathesis Routes: A novel strategy for synthesizing boroxine covalent organic frameworks (COFs) involves the transesterification of pinacol (B44631) aryl boronates with methyl boronic acid. kuleuven.be This method avoids the direct dehydration of potentially unstable boronic acids and utilizes precursors that are often easier to purify and handle. kuleuven.be Applying this to a 3-nitrophenyl-substituted pinacol boronate could provide a more accessible and reproducible pathway to high-purity tris(3-nitrophenyl)boroxine.

One-Pot Synthesis for Polymer Integration: Facile one-pot approaches are being developed to synthesize random copolymers with pendant boronic acid groups, which are then cured to form thermosets with boroxine crosslinks. nih.gov Incorporating 3-nitrophenylboronic acid into such a process could lead to new polymer networks with tailored electronic and mechanical properties. nih.govacs.org

Synthetic Method Precursor(s) Key Advantages Potential Application for Tris(3-nitrophenyl)boroxine
Traditional Dehydration 3-Nitrophenylboronic acidSimple, established method. nih.govStandard route for small-scale synthesis.
Mechanosynthesis 3-Nitrophenylboronic acidReduced solvent use, scalability, rapid reaction. openreview.netEfficient, large-scale production for materials science.
Transesterification 3-Nitrophenylboronic acid pinacol ester, Methyl boronic acidHigh-purity precursors, controlled reaction. kuleuven.beAccess to high-quality material for electronic applications.
One-Pot Polymerization Alkenyl monomer with 3-nitrophenylboronic acid groupDirect synthesis of functional polymers. nih.govCreation of novel thermosets and smart materials.

Application of Advanced In-Situ Characterization Techniques

Understanding the formation dynamics and stability of tris(3-nitrophenyl)boroxine is crucial for its application. The reversible nature of the boroxine-boronic acid equilibrium necessitates advanced characterization techniques that can monitor the reaction in real-time. wiley-vch.declockss.org

In-Situ Spectroscopy: Techniques like ¹H NMR can be used to monitor the equilibrium between boronic acids and boroxines in solution, as demonstrated for other arylboroxines. clockss.orgnih.gov For tris(3-nitrophenyl)boroxine, this could quantify its hydrolytic stability, which is influenced by the electron-withdrawing nitro groups. wiley-vch.de Furthermore, ¹¹B-NMR spectroscopy, especially when coupled with fluoride (B91410) coordination, offers a powerful method for the in-situ monitoring and quantification of boronic acid and boronate ester species in complex mixtures, a technique that could be extended to boroxine systems. mdpi.com

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): For boroxine-based frameworks synthesized on surfaces, NAP-XPS allows for in-situ observation of the dynamic covalent chemistry, tracking the polymerization and hydrolysis in real time by controlling temperature and water partial pressure. rsc.org Applying this to the on-surface synthesis of a tris(3-nitrophenyl)boroxine-based network would provide invaluable data on the parameters governing its formation and stability. rsc.org

Raman Spectroscopy: As demonstrated in the mechanochemical synthesis of COFs, in-situ Raman spectroscopy can track the depletion of the boronic acid precursor and the formation of the boroxine ring, providing real-time kinetic insights. openreview.net

Expanding the Repertoire of Catalytic and Stoichiometric Transformations

Arylboroxines are valuable reagents in organic synthesis, often serving as surrogates for boronic acids in cross-coupling reactions. acs.org The unique electronic nature of tris(3-nitrophenyl)boroxine could be harnessed in a variety of transformations.

Cross-Coupling Reactions: Arylboroxines are effective coupling partners in transition-metal-free C(sp²)-N bond formation reactions and Rhodium-catalyzed additions to ketones and other electrophiles. acs.orgresearchgate.net The electron-deficient nature of the nitrophenyl groups in tris(3-nitrophenyl)boroxine may influence its transmetalation facility and reactivity in Suzuki-Miyaura, Chan-Lam, and other cross-coupling reactions. For instance, its precursor, 3-nitrophenylboronic acid, has been used in palladium-catalyzed couplings to form peptidyl ketones. nih.gov

Catalysis: While boronic acids themselves can act as organocatalysts, boroxines are also implicated. nih.gov Studies have elucidated the fundamental role of boroxines in metal-free carbon-carbon homologations using diazo compounds. rsc.org Investigating tris(3-nitrophenyl)boroxine as a catalyst or catalyst precursor in reactions like dehydrations, acylations, or cycloadditions is a promising research direction. nih.gov The Lewis acidity of the boron centers, modulated by the nitro groups, could lead to unique catalytic activity.

Lewis Acid-Base Adduct Formation: Boroxines are Lewis acidic and readily form adducts with nitrogenous bases like pyridines and amines. tdl.orgresearchgate.net The synthesis and characterization of amine adducts of tris(3-nitrophenyl)boroxine have been reported. tdl.org Future work could explore the thermodynamics and kinetics of this adduct formation, potentially leading to new supramolecular assemblies or stimuli-responsive systems.

Rational Design of Functional Materials with Tunable Properties

The incorporation of the B₃O₃ ring into larger molecular architectures is a cornerstone of modern materials science. acs.orggoogle.com The specific properties of tris(3-nitrophenyl)boroxine make it an attractive building block for materials with tailored functions.

Covalent Organic Frameworks (COFs): The reversible self-condensation of boronic acids is a key method for forming crystalline, porous COFs. sci-hub.st While many COFs are built from diboronic acids, the use of monofunctional precursors like 3-nitrophenylboronic acid can lead to the formation of discrete boroxine-containing molecules on surfaces, acting as functional platforms. researchgate.net Using polyfunctional linkers featuring the 3-nitrophenylboroxine motif could lead to new COFs with high surface areas and specific electronic properties conferred by the nitro groups.

Dynamic Thermosets and Self-Healing Materials: Boroxine chemistry is being used to design strong, recyclable, and malleable polymer networks. google.com The dynamic covalent nature of the boroxine linkage, which can be reversibly broken and reformed with the addition of water, allows for self-healing and recyclability. nih.govacs.org A thermoset based on tris(3-nitrophenyl)boroxine crosslinks could exhibit unique mechanical properties and environmental responsiveness. nih.govacs.orgmdpi.com

Non-linear Optical (NLO) Materials: Trisubstituted boroxines possess C₃ₕ symmetry, making them potential candidates for NLO devices. wiley-vch.de The planar structure allows for conjugation between the aryl rings and the electron-deficient boroxine core. The strong electron-withdrawing nitro groups on tris(3-nitrophenyl)boroxine would create significant push-pull character, which is a key feature for efficient NLO materials.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between computational modeling and experimental work is essential for accelerating progress in boroxine chemistry. tdl.orgacs.org

Thermodynamic and Kinetic Modeling: Computational studies, particularly using Density Functional Theory (DFT), are crucial for understanding the thermodynamics and kinetics of boroxine formation and hydrolysis. nih.govclockss.org Calculations can predict the relative stabilities of boroxines with different substituents; for arylboroxines, electron-withdrawing groups have been found to decrease the equilibrium constant for formation, suggesting that the hydrolysis of tris(3-nitrophenyl)boroxine may be more favorable compared to electron-rich analogues. wiley-vch.de Such computational insights can guide the design of synthetic conditions and predict material stability. tdl.orgresearchgate.net

Spectroscopic Prediction: DFT and ab initio calculations are used to assign vibrational spectra (IR and Raman) and NMR signals, which is vital for characterizing new compounds and materials. sci-hub.stacs.org This is particularly important for distinguishing the vibrational modes of the boroxine ring from other functionalities within a complex material like a COF or polymer. acs.org

Modeling of Material Properties: Computational methods can predict the electronic structure, band gap, and potential NLO properties of materials designed from tris(3-nitrophenyl)boroxine. researchgate.net This allows for the in-silico screening of potential structures before undertaking complex and resource-intensive synthesis, enabling a more rational design of functional materials.

Q & A

Q. What are the established synthetic routes for tris(3-nitrophenyl)boroxin, and what are their mechanistic considerations?

Tris(3-nitrophenyl)boroxin is typically synthesized via cyclotrimerization of 3-nitrophenylboronic acid under anhydrous conditions. A common method involves refluxing the boronic acid in a non-polar solvent (e.g., toluene) with a dehydrating agent (e.g., molecular sieves) to facilitate boroxine ring formation . Alternative routes may employ boron trihalides (e.g., BF₃) as catalysts, though nitro-group stability under acidic conditions must be verified . Mechanistically, the reaction proceeds through boronic acid dehydration, forming B-O-B linkages.

Q. What analytical techniques are critical for confirming the structure and purity of tris(3-nitrophenyl)boroxin?

  • Nuclear Magnetic Resonance (NMR): ¹¹B NMR can confirm the presence of the boroxin ring (δ ~18–20 ppm for trigonal boron). ¹H and ¹³C NMR resolve nitro-group positioning and aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (exact mass: ~423.07 g/mol for C₁₈H₁₂B₃N₃O₉) and isotopic patterns .
  • Elemental Analysis: Matches experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Q. How does the nitro substituent affect the solubility and stability of tris(3-nitrophenyl)boroxin compared to non-nitrated analogs?

The electron-withdrawing nitro groups reduce electron density on the boroxin ring, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but decreasing stability in protic solvents due to hydrolysis susceptibility. Stability studies using TGA/DSC show decomposition onset temperatures ~250–300°C, lower than phenylboroxin analogs due to nitro-group thermal lability .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of tris(3-nitrophenyl)boroxin?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the compound’s HOMO-LUMO gap, charge distribution, and nitro-group effects on ring aromaticity. Studies on analogous fluorophenylboroxins suggest nitro groups induce a larger dipole moment, enhancing potential for optoelectronic applications (e.g., as electron-transport layers in OLEDs) .

Q. How can hydrolysis of tris(3-nitrophenyl)boroxin be mitigated in aqueous experimental setups?

Strategies include:

  • Anhydrous Handling: Use gloveboxes or Schlenk lines for synthesis/storage .
  • Protective Coordination: Introduce Lewis bases (e.g., pyridine) to stabilize the boron center .
  • Encapsulation: Embed the compound in hydrophobic matrices (e.g., polymeric micelles) to limit water access .

Q. What role does tris(3-nitrophenyl)boroxin play in catalysis or materials science?

The nitro groups enhance Lewis acidity, making it a candidate for:

  • Catalysis: As a co-catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s electron-deficient nature .
  • Sensor Design: Nitro groups enable π-π interactions with aromatic pollutants (e.g., nitroaromatics) in fluorescence-based detection systems .

Q. How do structural variations (e.g., nitro vs. fluoro substituents) impact the reactivity of boroxin derivatives?

Comparative studies using X-ray crystallography and cyclic voltammetry reveal that nitro substituents lower the LUMO energy more significantly than fluorine, increasing electrophilicity. This property is critical in designing charge-transfer complexes for organic electronics .

Methodological Notes

  • Synthesis Optimization: Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for nitro-group detection .
  • Safety Protocols: Refer to MSDS guidelines for handling boroxins (e.g., avoid inhalation, use fume hoods) .
  • Data Validation: Cross-reference spectroscopic data with PubChem or EPA DSSTox entries for accuracy .

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